Home > Products > Screening Compounds P33672 > 4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}morpholine
4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}morpholine -

4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}morpholine

Catalog Number: EVT-4171403
CAS Number:
Molecular Formula: C11H20N2O4S
Molecular Weight: 276.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-{[1-(Methylsulfonyl)-3-piperidinyl]carbonyl}morpholine is a synthetic compound that acts as an antagonist for the G protein-coupled receptor 55 (GPR55). [] It belongs to a series of benzoylpiperazines initially developed as inhibitors of the glycine transporter subtype 1 (GlyT1). [] This compound has demonstrated selectivity for GPR55 over GlyT1. []

Mechanism of Action

4-{[1-(Methylsulfonyl)-3-piperidinyl]carbonyl}morpholine functions as a selective small-molecule agonist for GPR55. [] It activates human GPR55 but not the rodent version, suggesting key differences in the ligand-binding site between these orthologs. []

Applications

The primary application of 4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}morpholine in scientific research is as a pharmacological tool for investigating the role of GPR55. [] Due to its selectivity for human GPR55, it allows researchers to study the receptor's function and downstream signaling pathways in a variety of cellular contexts. [] This is particularly relevant as GPR55 has been implicated in diverse physiological processes, including pain signaling, bone morphogenesis, and vascular function. []

N-[N-(3-(4-Amino-1-piperidinyl-carbonyl)-2(R)-benzylpropionyl)-L-histidinyl]-(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6(2-pyridyl)-hexane-2-amide acetate (S 2864)

Compound Description: S 2864 is a non-peptide renin inhibitor. [] It exhibits potent inhibitory activity against purified human plasma renin with an IC50 of 3.8 x 10-10 mol/L. [] Importantly, it demonstrates specificity by not affecting related human aspartyl proteases like cathepsin E, cathepsin D, or pepsin. []

Relevance: While structurally distinct from 4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}morpholine, S 2864 shares the presence of a piperidinyl carbonyl subunit. This structural motif is common in various bioactive compounds and contributes to their interaction with biological targets. Understanding the structure-activity relationship of this motif, as exemplified by S 2864's renin inhibition, can provide insights into the potential biological activities of compounds like 4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}morpholine. []

For more details, refer to paper #2 on Semantic Scholar:

7-(2,5-dihydro-4-imidazo[1,2-a]pyridine-3-yl-2,5-dioxo-1H-pyrrolo-3-yl)-9-fluoro-1,2,3,4-tetrahydro-2-(1-piperidinyl-carbonyl)-pyrrolo[3,2,1-jk][1,4]benzodiazepine

Compound Description: This compound is identified as a potential therapeutic agent for various cancer types, including gastric, ovarian, non-small cell lung, and colorectal cancers. [, ] It is suggested for use in chemotherapy, possibly in conjunction with other chemotherapeutic agents. [, ]

Relevance: The presence of a piperidinyl carbonyl group in this compound connects it structurally to 4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}morpholine. This shared motif suggests potential exploration of 4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}morpholine for anticancer properties. [, ]

1-[N2-[3,5-dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-L-lysyl]-4-(4-pyridinyl)piperazine (Compound A)

BIBN4096 (Compound 19)

Compound Description: BIBN4096 is a highly potent CGRP receptor antagonist. [] It emerged as a lead compound from a drug discovery program focused on developing small molecule CGRP receptor antagonists for migraine treatment. [] BIBN4096 showed a favorable biological profile and was selected for initial clinical trials. [] A proof-of-concept study demonstrated that intravenous administration of BIBN4096 effectively treated acute migraine headaches, supporting the hypothesis that CGRP plays a crucial role in migraine pathophysiology. []

Relevance: Similar to 4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}morpholine, BIBN4096 contains a piperidinyl carbonyl group, highlighting a common structural element. [] This similarity allows for comparative analysis, potentially providing insights into shared or distinct pharmacological properties. []

For more details, refer to paper #9 on Semantic Scholar:

1,9-[4′-phenylmorpholine]-1,9-dihydro-(C60-Ih)[5,6]fullerene and 1,9-[4′-methylmorpholine]-1,9-dihydro-(C60-Ih)[5,6]fullerene

Compound Description: These compounds are N-substituted morpholine adducts of C60 fullerene. [] Synthesized by reacting 2-phenylaminoethanol or 2-methylaminoethanol with fullerene in the presence of LiOH and Pb(OAc)4, these adducts provide insights into the reactivity of fullerene with amino alcohols. [] The presence of electron-donating groups in the amino alcohols significantly influenced the reaction yield, with the methyl-substituted adduct showing higher yields compared to the phenyl-substituted adduct. []

Relevance: The presence of the morpholine ring system in these compounds relates them structurally to 4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}morpholine. [] This shared motif can be valuable for studying the impact of various substituents on the morpholine ring and their effect on the compound's overall properties. []

For more details, refer to paper #10 on Semantic Scholar:

Properties

Product Name

4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}morpholine

IUPAC Name

(1-methylsulfonylpiperidin-3-yl)-morpholin-4-ylmethanone

Molecular Formula

C11H20N2O4S

Molecular Weight

276.35 g/mol

InChI

InChI=1S/C11H20N2O4S/c1-18(15,16)13-4-2-3-10(9-13)11(14)12-5-7-17-8-6-12/h10H,2-9H2,1H3

InChI Key

QYKRLRXCDRYCDG-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)N2CCOCC2

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)N2CCOCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.